molecular formula C6H5F6NS B3043423 3-Fluoro-4-(pentafluorosulfur)aniline CAS No. 864230-06-8

3-Fluoro-4-(pentafluorosulfur)aniline

Cat. No. B3043423
CAS RN: 864230-06-8
M. Wt: 237.17 g/mol
InChI Key: LEFXKCNMPBLQOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-4-(pentafluorosulfur)aniline is a chemical compound that belongs to the class of aromatic amines. It has a molecular formula of C6H5F6NS and a molecular weight of 237.17 g/mol . The molecule contains a total of 19 bonds, including 14 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, and 1 primary amine (aromatic) .


Molecular Structure Analysis

The molecular structure of 3-Fluoro-4-(pentafluorosulfur)aniline includes a six-membered aromatic ring, a primary amine group, and multiple bonds . The presence of fluorine and sulfur atoms likely contributes to the unique properties of this compound.


Chemical Reactions Analysis

While specific chemical reactions involving 3-Fluoro-4-(pentafluorosulfur)aniline are not detailed in the available literature, it can be inferred that, as an aromatic amine, it may participate in reactions typical of this class of compounds .

Scientific Research Applications

These diverse applications highlight the versatility and significance of 3-fluoro-4-(pentafluorosulfur)aniline in scientific research. If you need further details or additional fields, feel free to ask! 😊

properties

IUPAC Name

3-fluoro-4-(pentafluoro-λ6-sulfanyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F6NS/c7-5-3-4(13)1-2-6(5)14(8,9,10,11)12/h1-3H,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEFXKCNMPBLQOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)F)S(F)(F)(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F6NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-(pentafluorosulfur)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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